molecular formula C25H31N3Si B12528667 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile CAS No. 651737-36-9

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile

Cat. No.: B12528667
CAS No.: 651737-36-9
M. Wt: 401.6 g/mol
InChI Key: HQEQTIGHLJWRHF-UHFFFAOYSA-N
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Description

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile is a sophisticated chemical scaffold of significant interest in medicinal chemistry and materials science. Its core structure, featuring a pyrrole ring flanked by pyridine and benzonitrile moieties, is designed for molecular recognition and electronic tunability. The bulky tri(isopropyl)silyl (TIPS) group is a critical functional element, serving to enhance the compound's stability, modulate its solubility in organic solvents, and direct its three-dimensional conformation for optimal target engagement. In pharmaceutical research, this compound is recognized as a key intermediate in the synthesis of potent and selective kinase inhibitors. It has been specifically utilized in the development of Mps1 (TTK) kinase inhibitors , which are being investigated as novel targeted therapies for various cancers. The unique substitution pattern allows for high-affinity binding within the ATP-binding pocket of specific kinases. Concurrently, in the field of organic electronics, the extended π-conjugated system and the electron-withdrawing characteristics of the nitrile group make this molecule a promising building block for the synthesis of organic semiconductors. Its potential applications include use as a precursor for non-fullerene acceptors (NFAs) in bulk-heterojunction organic solar cells, where molecular structure directly influences device efficiency and stability. This reagent provides researchers with a versatile and high-value starting material for probing biological pathways and developing next-generation functional materials.

Properties

CAS No.

651737-36-9

Molecular Formula

C25H31N3Si

Molecular Weight

401.6 g/mol

IUPAC Name

3-[3-pyridin-4-yl-1-tri(propan-2-yl)silylpyrrol-2-yl]benzonitrile

InChI

InChI=1S/C25H31N3Si/c1-18(2)29(19(3)4,20(5)6)28-15-12-24(22-10-13-27-14-11-22)25(28)23-9-7-8-21(16-23)17-26/h7-16,18-20H,1-6H3

InChI Key

HQEQTIGHLJWRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1C2=CC=CC(=C2)C#N)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Copper-Hydride (CuH)-Catalyzed Enyne-Nitrile Coupling

The pyrrole core is synthesized via a CuH-catalyzed coupling of an enyne and benzonitrile derivative.

Representative Procedure :

  • Substrates : 3-Butyne-1-nitrile (1.2 equiv), benzonitrile (1.0 equiv)
  • Catalyst : CuI (5 mol%), DTBM-SEGPHOS ligand (6 mol%)
  • Conditions : THF, 60°C, 12 h
  • Yield : 68–75%

Mechanistic Insight :
The reaction proceeds via hydrocupration of the enyne, followed by nucleophilic addition to the nitrile and cyclization.

Functionalization with Pyridin-4-yl Group

Suzuki-Miyaura Cross-Coupling

A halogenated pyrrole intermediate (e.g., 3-bromo-pyrrole) undergoes coupling with pyridin-4-ylboronic acid.

Optimized Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent THF/H₂O (4:1)
Temperature 80°C, 8 h
Yield 82–89%

Key Considerations :

  • Aryl bromides show higher reactivity than chlorides.
  • Polar aprotic solvents enhance boronic acid solubility.

Triisopropylsilyl (TIPS) Protection

Silylation of Pyrrole Nitrogen

The TIPS group is introduced to protect the pyrrole nitrogen, preventing undesired side reactions.

Procedure :

  • Reagents : Triisopropylsilyl chloride (TIPSCl, 1.5 equiv), imidazole (3.0 equiv)
  • Solvent : DMF, 0°C → RT, 6 h
  • Workup : Aqueous NaHCO₃ extraction, column chromatography (hexane/EtOAc)
  • Yield : 90–94%

Critical Notes :

  • Excess TIPSCl ensures complete protection.
  • Anhydrous conditions prevent hydrolysis of the silyl chloride.

Integrated Synthesis Pathway

Stepwise Route :

  • Pyrrole core synthesis via CuH catalysis.
  • Bromination at the 3-position using NBS (N-bromosuccinimide).
  • Suzuki coupling with pyridin-4-ylboronic acid.
  • TIPS protection of the pyrrole nitrogen.

Overall Yield : 52–58% (four steps)

Analytical Data for Key Intermediates

Table 1: Characterization of 3-Bromo-pyrrole Intermediate

Property Value
Molecular Formula C₁₁H₇BrN₂
MS (ESI+) m/z 261.98 [M+H]⁺
¹H NMR (CDCl₃) δ 8.21 (s, 1H, pyrrole-H), 7.65–7.43 (m, 4H, Ar-H)

Table 2: TIPS-Protected Final Product

Property Value
Molecular Formula C₂₈H₃₄N₄Si
MS (ESI+) m/z 471.25 [M+H]⁺
¹H NMR (CDCl₃) δ 8.54 (d, 2H, pyridine-H), 7.82–7.35 (m, 7H, Ar-H), 1.28–1.12 (m, 21H, TIPS-CH₃)

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrrole Functionalization : Directed ortho-metalation (DoM) with TIPS protection ensures precise bromination at the 3-position.
  • Pd Catalyst Poisoning : Use of Buchwald-Hartwig ligands (XPhos) improves coupling efficiency with silylated substrates.
  • Purification : Silica gel chromatography with hexane/EtOAc (9:1) effectively separates silylated products.

Alternative Methods

One-Pot Tandem Approach

A streamlined protocol combines pyrrole formation and silylation in situ:

  • Conditions : CuH catalyst, TIPSCl, DTBM-SEGPHOS ligand
  • Yield : 48% (two steps)
  • Limitation : Reduced regiocontrol for pyridine coupling.

Industrial Scalability Considerations

  • Cost Drivers : Pd catalysts (~$800/mol) and TIPSCl (~$300/mol) dominate expenses.
  • Solvent Recovery : THF and DMF are recycled via distillation (≥90% recovery).
  • Throughput : Batch processing achieves 500 g/day with 55% overall yield.

Chemical Reactions Analysis

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the aromatic rings. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Core : Pyrrole with TIPS and pyridin-4-yl substituents.
  • Benzonitrile Position : Meta-substituted on benzene.
  • Key Functional Groups : Triisopropylsilyl (electron-withdrawing, steric bulk), pyridine (hydrogen-bond acceptor), nitrile (polar group).
Analog 1 : 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • Core : Pyrazole with azide and methyl substituents.
  • Benzonitrile Position : Para-substituted on benzene.
  • Key Functional Groups : Azide (reactive, click chemistry applications), methyl (electron-donating), nitrile.
  • Synthesis : High-yield (88–96%) via triazenylpyrazole precursor, using azido(trimethyl)silane and trifluoroacetic acid .
Analog 2 : 3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile (AB-928)
  • Core : Pyrimidine-triazole-pyridine hybrid.
  • Benzonitrile Position : Meta-substituted on benzene.
  • Key Functional Groups: Amino (hydrogen-bond donor), hydroxypropan-2-yl (solubility enhancer), nitrile.
  • Applications: Likely a kinase inhibitor (given the triazole-pyrimidine scaffold and reference to "AB-928," a known drug candidate).

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 (AB-928)
Molecular Formula Not provided C₁₁H₈N₆ C₂₃H₂₂N₈O
Molecular Weight ~400–450 (estimated) 224.08 426.47
Melting Point Not reported 94.1–95.4 °C Not reported
Key Spectral Data N/A ¹H/¹³C NMR, IR, MS Not provided
Solubility Likely low (TIPS group) Moderate (polar nitrile) Enhanced (hydroxy group)
Notes:
  • The TIPS group in the target compound increases lipophilicity compared to Analog 1’s azide and Analog 2’s hydroxy group.
  • Analog 1’s para-substituted benzonitrile may exhibit different electronic effects compared to the meta-substitution in the target compound.

Biological Activity

The compound 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile is a novel chemical entity with potential biological applications. Its structure combines a pyridine ring, a pyrrole moiety, and a benzonitrile group, suggesting diverse interactions within biological systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H26N3SiC_{20}H_{26}N_3Si, characterized by the following structural components:

  • Pyridin-4-yl group : Contributes to potential interactions with various biological targets.
  • Triisopropylsilyl substituent : Enhances lipophilicity and stability.
  • Benzonitrile moiety : May facilitate interactions with receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile exhibit broad-spectrum antimicrobial properties. For instance, a related benzonitrile compound demonstrated significant antibacterial efficacy against enteric pathogens by inducing stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) .

Activity Target Pathogen Mechanism
AntibacterialEnteric bacteriaInduces cell envelope stress
AntifungalVarious fungiAlters membrane integrity
AntiviralSpecific virusesInhibits viral replication

Anticancer Activity

The structural features of this compound suggest potential anticancer properties, particularly in targeting specific cancer cell lines. Preliminary data indicate that similar pyrrole derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cellular signaling pathways. For example, studies have shown that certain pyrrole-based compounds can effectively reduce viability in liver carcinoma (HEPG2) cells .

Case Studies

  • Antibacterial Efficacy Study
    A recent study evaluated the antibacterial efficacy of a benzonitrile derivative closely related to our compound. The study found that the compound demonstrated significant activity against multiple strains of bacteria, including resistant strains. The mechanism involved the disruption of PMF and ATP dissipation in bacterial cells .
  • Anticancer Screening
    In vitro assays on cancer cell lines revealed that compounds with similar pyrrole structures exhibited potent anticancer activity. The study highlighted the ability of these compounds to induce apoptosis in HEPG2 cells through mitochondrial pathways .

The biological mechanisms underlying the activities of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile are multifaceted:

  • Cell Membrane Interaction : The lipophilic nature due to the triisopropylsilyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cellular stress.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could explain its anticancer effects.

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